Ethyl 2-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including an ethyl ester, a dichlorobenzamido group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamido Intermediate: The reaction of 3,4-dichlorobenzoic acid with an amine (such as aniline) in the presence of a coupling agent (e.g., EDCI) to form the benzamido intermediate.
Introduction of the Methoxy Group: The benzamido intermediate is then reacted with methanol in the presence of a catalyst (e.g., sulfuric acid) to introduce the methoxy group.
Formation of the Trifluoromethyl Intermediate: The methoxy-substituted benzamido intermediate is reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol in the presence of an acid catalyst (e.g., hydrochloric acid) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the benzamido group can interact with protein active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic acid: Similar structure but lacks the methoxy and trifluoromethyl groups.
2,6-Dichlorobenzamide: Contains dichlorobenzamido group but lacks other functional groups present in the target compound.
Uniqueness
ETHYL 2-[4-(3,4-DICHLOROBENZAMIDO)-3-METHOXYPHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16Cl2F3NO5 |
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Molecular Weight |
466.2 g/mol |
IUPAC Name |
ethyl 2-[4-[(3,4-dichlorobenzoyl)amino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H16Cl2F3NO5/c1-3-30-17(27)18(28,19(22,23)24)11-5-7-14(15(9-11)29-2)25-16(26)10-4-6-12(20)13(21)8-10/h4-9,28H,3H2,1-2H3,(H,25,26) |
InChI Key |
YMZSUBWUSBECBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC)(C(F)(F)F)O |
Origin of Product |
United States |
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